Cas no 2229550-35-8 (2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine)

2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine
- 2229550-35-8
- EN300-1783137
- 2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine
-
- インチ: 1S/C14H19NO2/c15-9-8-14(6-3-7-14)13-10-16-11-4-1-2-5-12(11)17-13/h1-2,4-5,13H,3,6-10,15H2
- InChIKey: BKGIQYSKZMWONA-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2OCC1C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 44.5Ų
2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783137-0.1g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1783137-0.05g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1783137-10.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1783137-5g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1783137-0.25g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1783137-5.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1783137-10g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1783137-1g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1783137-0.5g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1783137-1.0g |
2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutyl]ethan-1-amine |
2229550-35-8 | 1g |
$1343.0 | 2023-06-02 |
2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine 関連文献
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amineに関する追加情報
Compound 2-1-(2,3-Dihydro-1,4-Benzodioxin-2-Yl)Cyclobutylethan-1-Amine (CAS No: 2229550-35-8)
The compound 2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine (CAS No: 2229550-35-8) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines and features a unique combination of functional groups, including an amine group and a dihydrobenzodioxin moiety. The cyclobutyl ring in its structure adds rigidity and contributes to its distinct chemical properties.
Recent studies have highlighted the importance of dihydrobenzodioxin derivatives in medicinal chemistry due to their potential as bioactive agents. The cyclobutylamine moiety has been shown to enhance the compound's ability to interact with biological targets, making it a promising candidate for drug discovery. Researchers have explored its potential as a lead compound in the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases and cancer.
The synthesis of 2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine involves multi-step organic reactions, including coupling reactions and cyclization processes. The use of advanced catalytic systems has enabled the efficient construction of this compound with high purity and yield. Its structural characterization has been carried out using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular formula and purity.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents. Its stability under various conditions has been thoroughly investigated, revealing that it is stable under normal storage conditions but may undergo degradation under harsh acidic or basic environments.
Recent research has focused on the biological evaluation of this compound. In vitro assays have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, suggesting its potential as a modulator of these pathways. Additionally, preliminary pharmacokinetic studies indicate that it has moderate bioavailability when administered orally, making it a viable candidate for further preclinical testing.
The dihydrobenzodioxin moiety in this compound plays a crucial role in its pharmacological activity. This moiety is known to enhance the compound's ability to cross cellular membranes, thereby increasing its bioavailability. Furthermore, the presence of the cyclobutylamine group contributes to its interactions with target proteins, making it a versatile molecule for drug design.
Looking ahead, the development of analogs based on this compound is expected to further expand its application in medicinal chemistry. Researchers are exploring modifications to the dihydrobenzodioxin and cyclobutylamine moieties to optimize its pharmacokinetic properties and enhance its therapeutic potential. These efforts are supported by computational modeling techniques that predict the compound's behavior in biological systems.
In conclusion, 2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine (CAS No: 2229550-35
2229550-35-8 (2-1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutylethan-1-amine) 関連製品
- 2411305-88-7(N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride)
- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)
- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)
- 2365418-99-9(Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate)
- 1189891-05-1(1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))
- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 1052634-81-7(2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)
- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)
- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)



